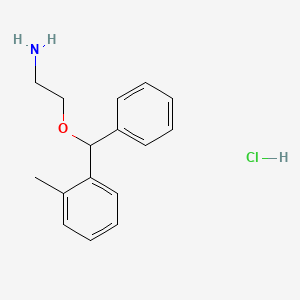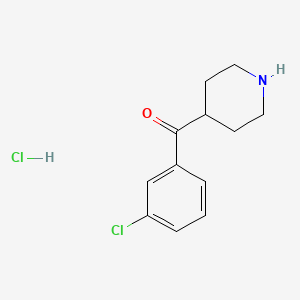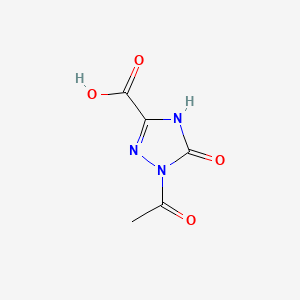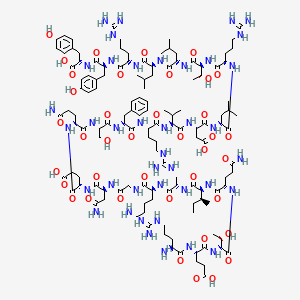
Glafenine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glafenine-d4 is a deuterated derivative of Glafenine, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is structurally similar to acetylsalicylic acid and is used in research to study the pharmacokinetics and metabolism of Glafenine.
Métodos De Preparación
The synthesis of Glafenine-d4 involves the incorporation of deuterium atoms into the Glafenine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using high-performance liquid chromatography (HPLC) to purify the final product .
Análisis De Reacciones Químicas
Glafenine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of this compound N-Oxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Glafenine-d4 has a wide range of scientific research applications, including:
Chemistry: It is used as a labeled compound in studies to understand the pharmacokinetics and metabolism of Glafenine.
Biology: Researchers use this compound to study its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is used in the development of new NSAIDs and to study the mechanisms of pain and inflammation.
Industry: this compound is used in the pharmaceutical industry for the development and testing of new drugs.
Mecanismo De Acción
Glafenine-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. The compound acts as a proteostasis modulator, affecting the folding and trafficking of proteins within cells .
Comparación Con Compuestos Similares
Glafenine-d4 is unique compared to other similar compounds due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. Similar compounds include:
Glafenine: The non-deuterated parent compound used for pain relief.
Chloroquine: Another 4-amino-7-chloroquinoline derivative with different biological effects.
Amodiaquine: A structural analogue of Glafenine with distinct pharmacological properties
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic pathways and mechanisms of action of Glafenine, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1794783-64-4 |
|---|---|
Fórmula molecular |
C19H17ClN2O4 |
Peso molecular |
376.829 |
Nombre IUPAC |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
Clave InChI |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Sinónimos |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4 2,3-Dihydroxypropyl Ester; _x000B_1-[N-(7-Chloro-4-quinolyl)anthranilate]glycerol-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4 2,3-Dihydroxypropyl Ester; 2,3-Dihydroxypropyl N-(7-chloro-4-quinolyl)anthranil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


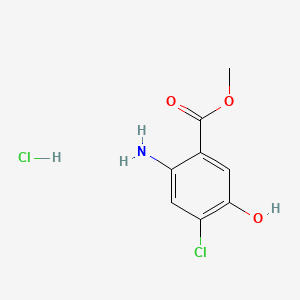
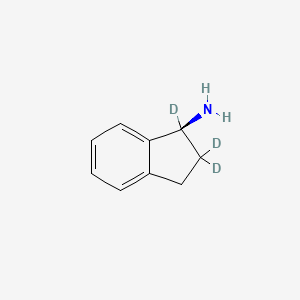
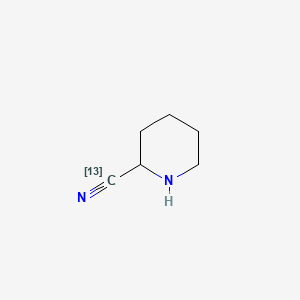
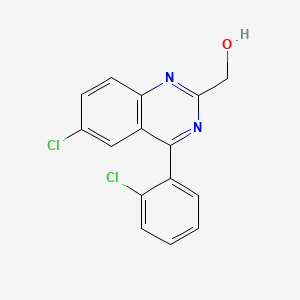
![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
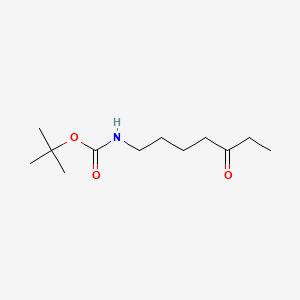
![2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid](/img/structure/B586455.png)
